N-(2,5-dichlorophenyl)-3-[(naphthalen-2-yloxy)methyl]benzamide
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Overview
Description
N-(2,5-dichlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide is a synthetic organic compound characterized by the presence of dichlorophenyl and naphthyloxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,5-dichloroaniline with benzoyl chloride under basic conditions.
Introduction of the Naphthyloxy Group: The next step involves the introduction of the naphthyloxy group. This is achieved by reacting the benzamide intermediate with 2-naphthol in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenols.
Scientific Research Applications
N-(2,5-dichlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichlorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide
- N-(2,5-dichlorophenyl)-2-(methylsulfanyl)benzamide
- N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide
Uniqueness
N-(2,5-dichlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide is unique due to the presence of the naphthyloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C24H17Cl2NO2 |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(naphthalen-2-yloxymethyl)benzamide |
InChI |
InChI=1S/C24H17Cl2NO2/c25-20-9-11-22(26)23(14-20)27-24(28)19-7-3-4-16(12-19)15-29-21-10-8-17-5-1-2-6-18(17)13-21/h1-14H,15H2,(H,27,28) |
InChI Key |
NNTREQGCOKKMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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